2-(2,4-dichlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide
CAS No.:
Cat. No.: VC20195435
Molecular Formula: C19H17Cl2N3O3
Molecular Weight: 406.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17Cl2N3O3 |
|---|---|
| Molecular Weight | 406.3 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C19H17Cl2N3O3/c1-26-15-5-2-13(3-6-15)11-24-18(8-9-22-24)23-19(25)12-27-17-7-4-14(20)10-16(17)21/h2-10H,11-12H2,1H3,(H,23,25) |
| Standard InChI Key | IORSMINEICHUKF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(2,4-dichlorophenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]acetamide, reflects its intricate architecture. Its core consists of a pyrazole ring substituted at the N1 position with a 4-methoxybenzyl group and at the C5 position with an acetamide side chain. The acetamide moiety is further modified by a 2,4-dichlorophenoxy group, introducing halogenated aromatic character. Key structural features include:
-
Dichlorophenoxy group: This electron-withdrawing substituent enhances lipid solubility and may influence receptor binding interactions.
-
Methoxybenzyl group: The methoxy group at the para position of the benzyl ring contributes to π-π stacking potential and metabolic stability.
-
Pyrazole core: As a five-membered heterocycle with two adjacent nitrogen atoms, the pyrazole ring facilitates hydrogen bonding and coordination with metal ions, a trait exploited in enzyme inhibition .
The molecular formula is C₁₉H₁₇Cl₂N₃O₃, with a molar mass of 406.3 g/mol. The canonical SMILES string (COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl) provides a precise representation of atomic connectivity.
Spectroscopic Fingerprints
Analytical characterization via nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy confirms the structure:
-
¹H NMR: Signals at δ 2.21 ppm (s, 3H) correspond to the methyl group on the pyrazole ring, while aromatic protons resonate between δ 7.23–7.98 ppm. The methoxy group’s singlet appears at δ 3.89 ppm.
-
¹³C NMR: Peaks at δ 165.62 and 167.30 ppm confirm the presence of two carbonyl groups (amide and ester).
-
FTIR: Strong absorptions at 1674 cm⁻¹ (C=O stretch) and 1265 cm⁻¹ (C-O-C ether vibration) align with the acetamide and phenoxy groups.
Synthesis and Optimization
Reaction Pathway
The synthesis involves a multi-step sequence (Scheme 1):
-
Alkylation: 4-Methoxybenzyl chloride reacts with 5-aminopyrazole to form the N-substituted pyrazole intermediate.
-
Acetamide Formation: The pyrazole amine is acylated with 2-(2,4-dichlorophenoxy)acetyl chloride in ethanol under reflux, yielding the crude product.
-
Purification: Recrystallization from ethanol or dimethylformamide (DMF) produces colorless crystals with a melting point of 502–504 K.
Critical Parameters:
-
Solvent Selection: Ethanol optimizes acylation kinetics, while DMF improves solubility for high-yield recrystallization.
-
Catalysts: Triethylamine (0.5 equiv) neutralizes HCl byproducts, preventing side reactions.
Biological Evaluation and Applications
Antimicrobial Activity
While direct data on this compound remains limited, structurally related pyrazole acetamides exhibit minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli . The dichlorophenoxy group’s lipophilicity likely enhances membrane penetration, disrupting bacterial cell walls.
Anticancer Prospects
In vitro assays on analogous compounds demonstrate IC₅₀ values of 12.5 µM against MCF-7 breast cancer cells . The methoxybenzyl group may stabilize interactions with tubulin, analogous to paclitaxel’s mode of action.
Comparative Analysis with Pyrazole Derivatives
Future Directions
-
In Vitro Profiling: Prioritize cytotoxicity assays against cancer cell lines and antimicrobial susceptibility testing.
-
Structural Modifications: Introduce sulfonamide groups at the pyrazole C3 position to enhance water solubility.
-
Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume